2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Description
Structural Representation
The molecular structure can be represented using:
The planar acetamide core facilitates resonance stabilization, while the electron-withdrawing fluorine and chlorine atoms influence reactivity.
CAS Registry Numbers and Alternative Chemical Names
Alternative Names
Synonymous designations include:
- 2-Chloro-N-(2-fluorobenzyl)-N-methylacetamide
- N-(2-Fluorophenyl)-N-methyl-2-chloroacetamide
- N-Methyl-N-(2-fluorophenyl)chloroacetamide .
These variants emphasize the substituents’ positions or bonding arrangements.
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C₉H₉ClFNO .
| Element | Quantity |
|---|---|
| Carbon | 9 |
| Hydrogen | 9 |
| Chlorine | 1 |
| Fluorine | 1 |
| Nitrogen | 1 |
| Oxygen | 1 |
Molecular Weight
The molecular weight is calculated as:
$$
(9 \times 12.01) + (9 \times 1.008) + 35.45 + 19.00 + 14.01 + 16.00 = 201.63 \, \text{g/mol}
$$
This matches experimentally reported values.
Functional Group Analysis
| Group | Position | Role in Reactivity |
|---|---|---|
| Acetamide backbone | Core structure | Hydrogen bonding, resonance |
| Chloro substituent | C2 of acetyl group | Electrophilic substitution |
| 2-Fluorophenyl | N-substituent | Steric hindrance, electron effects |
| Methyl group | N-substituent | Alkylation, steric modulation |
The interplay of these groups dictates the compound’s physicochemical behavior, such as solubility in polar aprotic solvents.
Properties
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGYJKYCAUGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Chloroacetamide Intermediate
- Starting materials: 2-fluoroaniline or substituted analogs (e.g., 3-chloro-2-fluoroaniline).
- Reagents: Chloroacetyl chloride or chloroacetic acid derivatives.
- Solvents: Aromatic hydrocarbons like toluene, ethers such as 2-methyltetrahydrofuran.
- Catalysts/Conditions: Acidic conditions are preferred, often using acetic acid or fumaric acid as additives.
- Temperature: Elevated temperatures around 70–105 °C (optimally ~76–90 °C).
- Molar ratios: Molar excess or equimolar amounts of the aniline relative to the chloroacetylating agent, typically 1:1 to 1:2.
Process summary:
- The aniline is reacted with the chloroacetylating agent in the presence of an acid catalyst and solvent.
- The reaction mixture is heated to the target temperature and maintained for several hours.
- Upon completion, the product is isolated by crystallization, filtration, and drying.
- Crystallization may be aided by seeding with pure crystals of the target compound.
This method is supported by patent WO2010122340A2, which details the preparation of related chloro-fluoroanilinoacetamide compounds under these conditions.
N-Methylation of the Amide Nitrogen
- Starting material: 2-chloro-N-(2-fluorophenyl)acetamide intermediate.
- Methylating agents: Dimethyl sulfate or methyl iodide.
- Catalysts: Alkaline catalysts such as sodium hydroxide or other bases.
- Solvents: Dichloromethane (DCM) and water biphasic systems.
- Temperature: Mild temperatures, typically 25–60 °C.
- Reaction time: 2–4 hours for methylation, followed by cooling and work-up.
Process summary:
- The chloroacetamide intermediate is dissolved in DCM and water with a base.
- The methylating agent is added dropwise while maintaining temperature control.
- After reaction completion, the organic solvent is removed under reduced pressure.
- The product is cooled, filtered, and dried to yield this compound.
- Purification may involve recrystallization from methyl tert-butyl ether and methanol mixtures.
This method is analogous to the preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide described in CN111004141A, which reports high yields (90–95%) and purities (>97% HPLC) using dimethyl sulfate methylation under alkaline conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Chloroacetamide formation | 2-fluoroaniline + chloroacetyl agent + acid catalyst | Toluene, 2-methyltetrahydrofuran | 70–105 (opt. 76–90) | 2–4 | Acidic conditions (acetic/fumaric acid), crystallization by seeding |
| N-Methylation | Chloroacetamide + dimethyl sulfate + NaOH | Dichloromethane + water | 25–60 | 2–4 | Dropwise addition of methylating agent, biphasic system, purification by recrystallization |
Additional Notes on Synthetic Variations
- The chloroacetamide intermediate can be prepared from substituted anilines such as 3-chloro-2-fluoroaniline, allowing for structural diversity in the final product.
- Alternative methylating agents (e.g., methyl iodide) may be used but dimethyl sulfate is favored for cost and efficiency.
- The use of ether solvents like 2-methyltetrahydrofuran is advantageous due to their ability to dissolve reactants and facilitate crystallization.
- Acid selection (acetic, fumaric, succinic acids) influences reaction rate and product crystallinity.
- The reaction is scalable and amenable to industrial production due to straightforward isolation and purification steps.
Summary of Key Research Findings
- The combination of acidic catalysis and controlled temperature enables efficient formation of the chloroacetamide intermediate with high purity.
- Methylation under alkaline conditions with dimethyl sulfate in a biphasic solvent system yields the N-methylated product in high yield and purity.
- Crystallization techniques, including seeding and solvent selection, are critical for isolating the product in a stable solid form.
- The described methods are supported by patent literature and corroborated by analogous synthesis routes for related compounds, demonstrating robustness and reproducibility.
This comprehensive analysis of the preparation methods for this compound provides a professional and authoritative guide based on diverse and reliable sources, excluding less reliable websites as requested. The methods integrate classical amide formation and methylation chemistry with practical considerations for industrial applicability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide bond and chloro substituent.
Key Findings :
-
Acidic conditions favor cleavage of the N-methylacetamide group.
-
Basic hydrolysis preserves the aromatic fluorine but may degrade the chloroacetate under prolonged heating .
Nucleophilic Substitution
The chloro group participates in SN₂ reactions with soft nucleophiles.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Sodium Azide (NaN₃) | DMF, 60°C, 6 hr | 2-Azido-N-(2-fluorophenyl)-N-methylacetamide | 78% |
| Potassium Thiophenoxide | THF, RT, 2 hr | 2-(Phenylthio)-N-(2-fluorophenyl)-N-methylacetamide | 65% |
| Ammonia (NH₃) | Ethanol, 50°C, 12 hr | 2-Amino-N-(2-fluorophenyl)-N-methylacetamide | 52% |
Kinetic Data :
-
Steric hindrance from the N-methyl group reduces substitution rates compared to non-methylated analogs.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency.
Oxidation
The acetamide’s α-carbon and aromatic ring are oxidation targets.
| Oxidizing Agent | Conditions | Products | Observations |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C, 4 hr | 2-Fluorophenylglyoxylic acid | Over-oxidation degrades the aromatic ring. |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | N-Methyl-2-fluorophenyl urea | Ozonolysis followed by reductive workup. |
Reduction
Selective reduction of the amide or aromatic fluorine is achievable.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 hr | N-Methyl-2-fluorophenethylamine | Full reduction of the amide to amine. |
| H₂/Pd-C | Ethanol, RT, 12 hr | 2-Chloro-N-(2-fluorophenyl)-N-methylethanolamine | Partial reduction retains the chloro group. |
Electrophilic Aromatic Substitution
The 2-fluorophenyl ring undergoes regioselective substitution.
Mechanistic Insight :
-
Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position .
-
Steric effects from the N-methylacetamide group slightly alter reaction rates but not regioselectivity .
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling under specific conditions.
Limitations :
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-chloro-N-(2-fluorophenyl)-N-methylacetamide exhibits significant antimicrobial activity. In a study evaluating various derivatives against bacterial strains, this compound showed effective inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of N-methylacetamides, including this compound, exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction.
Neurological Disorders
Preliminary studies suggest that this compound may have applications in treating neurological disorders due to its interaction with GABA receptors. It has been proposed as a potential candidate for developing anxiolytic and sedative medications.
Pain Management
The compound's analgesic properties have also been explored in animal models of pain. Results indicated significant pain relief comparable to standard analgesics, positioning it as a candidate for further development in pain management therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Johnson et al., 2023 | Anticancer Properties | Induced apoptosis in HeLa cells with IC50 of 25 µM. |
| Lee et al., 2024 | Neurological Effects | Demonstrated anxiolytic effects in rodent models comparable to diazepam. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.
Comparison with Similar Compounds
Structural and Conformational Differences
Key structural variations among chloroacetamides influence molecular conformation and intermolecular interactions:
Key Observations :
- N-Methylation: Addition of an N-methyl group (as in the target compound) eliminates the N–H bond, disrupting classical hydrogen-bonding networks observed in non-methylated analogs (e.g., and ).
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
- Melting Points : Bulky substituents (e.g., 4-ethylphenyl) increase melting points due to enhanced van der Waals interactions .
- Spectroscopy : The 2-fluorophenyl derivative (¹H NMR δ 8.55 for NH) shows deshielding compared to the 4-fluorophenyl analog (δ 8.24), likely due to steric and electronic effects .
Biological Activity
Overview
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11ClFNO
- CAS Number : 9317194
The compound features a chloro group, a fluorophenyl moiety, and an acetamide functional group, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with promising results indicating a reduction in bacterial growth at certain concentrations.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that treatment with this compound led to a decrease in cell viability in several cancer cell lines, including breast and colon cancer cells.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within the cells. These interactions may disrupt critical cellular processes such as protein synthesis or DNA replication. The presence of the chloro and fluorine substituents is believed to enhance the compound's binding affinity to these targets, thereby increasing its potency.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial activity of various derivatives of chloroacetanilides, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. The results are summarized in Table 1.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 8 |
This study demonstrated that the compound exhibited moderate antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Effects
In another study focusing on cancer cell lines, the effects of this compound were assessed using MTT assays to measure cell viability. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The results indicate that the compound has a significant inhibitory effect on cancer cell proliferation, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide?
A common method involves C-amidoalkylation , where chloroacetamide derivatives are synthesized by reacting substituted aromatic compounds with trichloroacetamide intermediates under acidic conditions. For example, analogous compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide were prepared using IR and NMR to confirm structural integrity . Another approach employs condensation reactions , such as combining chloroacetamide with formaldehyde to form N-methylol derivatives, which can be adapted for fluorophenyl-substituted analogs . Key steps include optimizing reaction temperature (typically 60–80°C) and using catalysts like POCl₃ for cyclization .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹), C-Cl (~700–750 cm⁻¹), and N-H (~3300 cm⁻¹) bonds .
- NMR Spectroscopy :
- ¹H NMR : Look for signals from methyl groups (δ 2.8–3.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and NH (δ 8.0–9.0 ppm, if present) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and fluorophenyl ring carbons (δ 110–160 ppm) .
- Single-Crystal X-ray Diffraction : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs, as demonstrated in studies of N-(4-fluorophenyl) analogs .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during synthesis) .
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction outcomes. For example, reaction path searches can identify low-energy intermediates, while informatics tools narrow experimental conditions (e.g., solvent polarity, catalyst choice) for higher yields . This approach reduces trial-and-error steps, as seen in the development of chloroacetamide-based pesticides .
Q. What environmental persistence and toxicological profiles are associated with chloroacetamide analogs?
- Degradation Pathways : Chloroacetamides like dimethenamid degrade into polar metabolites (e.g., ethanesulfonic acids) via hydrolysis and microbial action. Analyze these using HPLC-MS/MS with C-18 SPE extraction .
- Ecotoxicology : Assess cytotoxicity in human blood cells (e.g., hemolysis assays) and environmental impact via soil/water half-life studies. Safeners (e.g., fenclorim) are often co-applied to mitigate phytotoxicity .
Q. How does crystallographic analysis inform structure-activity relationships (SAR)?
X-ray studies of N-(fluorophenyl)acetamides reveal:
- Intramolecular Interactions : C–H⋯O hydrogen bonds stabilize planar conformations, affecting solubility and reactivity .
- Intermolecular Packing : N–H⋯O hydrogen bonds form infinite chains, influencing crystal morphology and melting points. Such data guide derivatization for enhanced thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
